molecular formula C12H17NO6 B14588390 2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-15-6

2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14588390
CAS No.: 61083-15-6
M. Wt: 271.27 g/mol
InChI Key: NJOVGGLZLNFSIH-UHFFFAOYSA-N
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Description

2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring, an ethyl group, a methoxy group, and a methylcarbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and the methylcarbamic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61083-15-6

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

2-ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C10H12O4.C2H5NO2/c1-3-10(12-2)13-8-6-4-5-7(11)9(8)14-10;1-3-2(4)5/h4-6,11H,3H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

NJOVGGLZLNFSIH-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O

Origin of Product

United States

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